3-benzyl-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The molecule features a benzyl group at position 3, a 2,5-dimethylphenyl carboxamide at position 7, and a methyl group at position 5 ().
Properties
IUPAC Name |
3-benzyl-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-9-10-15(2)18(11-14)24-21(28)17-13-26(3)20-19(17)25-23(30)27(22(20)29)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWIZCGUAQSVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolo[3,2-d]pyrimidine family known for its diverse biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolo-pyrimidine core with specific substitutions that contribute to its biological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The structural features allow it to modulate the activity of these targets effectively.
Biological Activities
Several studies have reported on the biological activities of this compound:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests its utility in treating conditions characterized by excessive inflammation.
- Antidiabetic Properties : Similar compounds in the pyrrolo[3,2-d]pyrimidine class have shown promise as PPARγ agonists, which are crucial in regulating glucose metabolism and insulin sensitivity. Further research is needed to confirm if this specific compound shares similar properties .
Case Studies and Research Findings
Toxicological Assessment
Toxicological studies are crucial for understanding the safety profile of this compound. Initial assessments indicate that while it exhibits potent biological activity, further studies are required to evaluate its long-term effects and potential toxicity in vivo.
Comparison with Similar Compounds
Structural Analogues in Pyrrolo[3,2-d]pyrimidine Family
Core Structure Variations :
- N4-butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine (, Compound 8) : Substitution at N4 with a butyl group increases hydrophobicity compared to the benzyl group in the target compound. This modification reduced steric hindrance, yielding a higher synthesis efficiency (92% vs. unspecified for the target) .
- N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine (, Compound 9) : The piperazinyl group introduces basicity, likely enhancing water solubility. However, the absence of a carboxamide moiety may reduce target specificity .
Carboxamide Derivatives :
- 7-Benzyl-4-methyl-pyrrolo[2,3-d]pyrimidines () : These analogues (e.g., Compounds 6–10) share the benzyl and methyl groups but differ in the carboxamide substituents. For example, Compound 6 (5-[2-(3,5-dimethoxyphenyl)ethyl]) showed 83% synthesis yield and antitumor activity, suggesting that electron-donating substituents (e.g., methoxy) enhance bioactivity .
Heterocyclic Fused Systems
Thiazolo[3,2-a]pyrimidines () :
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): The thiazolo ring introduces sulfur, increasing polarizability. The cyanobenzylidene group enhances π-π stacking, as evidenced by its higher melting point (213–215°C) compared to the target compound’s unlisted thermal data .
Pyrido[2,3-d]pyrimidines () :
- N’-benzylidene-1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a) : The pyrido core increases ring strain, reducing synthetic yields (unspecified) compared to pyrrolo derivatives. The trioxo groups may lower metabolic stability .
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., CN) : Increase melting points but reduce solubility ().
- Benzyl vs. Alkyl Substitutions : Benzyl groups (target compound) improve aromatic interactions but may reduce synthetic efficiency compared to simpler alkyl chains ().
- Carboxamide vs. Amine : Carboxamide derivatives (target) likely exhibit higher target specificity due to hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
